An In-Depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
An In-Depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented in two main stages: the construction of the core 1H-pyrrolo[3,2-c]pyridin-6(5H)-one ring system, followed by a regioselective iodination at the C3-position.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in the design of biologically active molecules, with derivatives showing promise as inhibitors of various protein kinases and as anticancer agents.[1] The introduction of an iodine atom at the C3-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the development of structure-activity relationships (SAR). This guide details a logical and experimentally sound approach to the synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one, a key intermediate for these endeavors.
Synthesis Pathway Overview
The overall synthetic strategy involves a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine. The key steps include the formation of the pyrrole ring fused to the pyridine core, followed by the conversion of a bromo-substituent to the desired lactam, and finally, a selective iodination.
Caption: Proposed synthetic pathway for 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one.
Part 1: Synthesis of the 1H-Pyrrolo[3,2-c]pyridin-6(5H)-one Core
The construction of the pyrrolopyridinone core is achieved through a sequence of reactions that build the fused ring system and install the necessary functional groups.
Step 1: N-Oxidation of 2-Bromo-5-methylpyridine
The synthesis commences with the N-oxidation of 2-bromo-5-methylpyridine. This step serves to activate the pyridine ring for subsequent electrophilic nitration.
Experimental Protocol:
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To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.
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Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide
The activated pyridine N-oxide is then nitrated at the C4-position.
Experimental Protocol:
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To a mixture of fuming nitric acid and sulfuric acid at 0 °C, slowly add 2-bromo-5-methylpyridine-1-oxide.
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Carefully warm the reaction mixture and stir until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto ice and neutralize with a suitable base, such as sodium hydroxide, until a precipitate forms.
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Filter the solid, wash with water, and dry to afford 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 3: Formation of the Enamine Intermediate
The methyl group of the nitropyridine oxide is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
Experimental Protocol:
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Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).
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Add DMF-DMA and heat the reaction mixture.
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Monitor the reaction by TLC. Upon completion, cool the mixture and use the resulting (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide in the next step without extensive purification.
Step 4: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
The enamine intermediate undergoes a reductive cyclization in the presence of iron powder and acetic acid to form the fused pyrrole ring.
Experimental Protocol:
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To a solution of the crude enamine intermediate in acetic acid, add iron powder.
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Heat the mixture, and monitor the reaction progress by TLC.
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Once the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate.
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Neutralize the residue with an aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Step 5: Hydrolysis to 1H-Pyrrolo[3,2-c]pyridin-6(5H)-one
Experimental Protocol (Proposed):
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Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent mixture, such as aqueous dioxane or dimethyl sulfoxide (DMSO).
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Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the reaction mixture.
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Monitor the disappearance of the starting material by TLC.
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Upon completion, cool the reaction mixture and neutralize to the isoelectric point to precipitate the product.
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Filter the solid, wash with water, and dry to yield 1H-pyrrolo[3,2-c]pyridin-6(5H)-one.
Part 2: Regioselective Iodination
The final step in the synthesis is the selective introduction of an iodine atom at the C3-position of the pyrrolopyridinone core. The electron-rich nature of the pyrrole ring directs the electrophilic substitution to this position.
Step 6: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for a wide range of aromatic and heterocyclic compounds.[3][4][5] Its use is anticipated to provide the desired product with high regioselectivity and in good yield.
Experimental Protocol:
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Dissolve 1H-pyrrolo[3,2-c]pyridin-6(5H)-one in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
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Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.
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Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction is typically complete within a few hours.
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Pour the reaction mixture into water to precipitate the product.
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Filter the solid, wash with water, and then with a small amount of cold diethyl ether to remove any succinimide byproduct.
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Dry the product under vacuum to afford 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 2-Bromo-5-methylpyridine-1-oxide | 2-Bromo-5-methylpyridine | m-CPBA | >90 |
| 2 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | 2-Bromo-5-methylpyridine-1-oxide | HNO₃, H₂SO₄ | 70-80 |
| 3 | (E)-2-Bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA | High (used crude) |
| 4 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | (E)-2-Bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide | Fe, AcOH | 60-70 |
| 5 | 1H-Pyrrolo[3,2-c]pyridin-6(5H)-one | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Acid or Base | 50-70 (estimated) |
| 6 | 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one | 1H-Pyrrolo[3,2-c]pyridin-6(5H)-one | NIS | 80-90 (estimated) |
Conclusion
The synthetic pathway detailed in this guide provides a comprehensive and logical approach for the preparation of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one. The route is based on established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The final iodinated product is a versatile intermediate, poised for further chemical elaboration to generate novel and potentially bioactive molecules.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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PubChem. 6-Bromo-1H-pyrrolo(3,2-c)pyridine. [Link]
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Lee, J. H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
